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Compound of Interest

Compound Name: Antineoplaston A10

Cat. No.: B1666055 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Antineoplaston A10. The information is compiled from publicly available clinical trial data and

research articles.

Frequently Asked Questions (FAQs)
Q1: What is Antineoplaston A10 and what is its proposed mechanism of action?

Antineoplaston A10 is an experimental cancer therapy developed by Dr. S.R. Burzynski. It is

a derivative of the amino acid glutamine, specifically 3-phenylacetylamino-2,6-piperidinedione.

[1] The proposed mechanisms of action for Antineoplastons include:

"Molecular Switches": They are thought to function as part of a biochemical surveillance

system that directs cancer cells back into normal differentiation channels.[2]

Gene Expression Regulation: It is suggested that Antineoplastons can "turn on" tumor

suppressor genes and "turn off" oncogenes.[3]

Signal Transduction Interruption: Preliminary results indicate that the active components of

Antineoplaston A10 may interrupt signal transduction in the RAS/MAPK/ERK and

PI3K/AKT/PTEN pathways, interfere with the cell cycle, decrease metabolism, and promote

apoptosis in cancer cells.[3]
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Enzyme Inhibition: Antineoplastons have been shown in laboratory settings to inhibit

enzymes involved in abnormal cell replication.[1] Specifically, the component phenylacetic

acid has been shown to be a weak histone deacetylase (HDAC) inhibitor, which can promote

the activation of tumor suppressor genes like p21 and p53.[1]

It is important to note that Antineoplaston therapy is considered experimental, and its

effectiveness has not been validated by randomized controlled trials published in peer-

reviewed scientific literature.[2][4] Antineoplastons are not approved by the U.S. Food and Drug

Administration (FDA) for the prevention or treatment of any disease.[2][4]

Q2: What are the common formulations and administration routes for Antineoplaston A10 in

clinical studies?

Antineoplaston A10 is often used in combination with Antineoplaston AS2-1, which is a 4:1

mixture of phenylacetate (PN) and phenylacetylglutaminate (PG).[3] Antineoplaston A10 itself

is a 4:1 mixture of PG and isoPG.[3]

Administration routes in clinical studies have included:

Intravenous (IV) infusion: This is a common route, with doses often administered every four

to six hours.[5][6]

Oral administration: Capsules are used for oral delivery, often in gradually escalating doses

multiple times a day.[7][8]

Intra-arterial infusion: This method has been used for localized tumors, such as in primary

liver cancer.[9]

Q3: What are the typical starting doses and dose escalation strategies mentioned in clinical

trials?

Dosing for Antineoplaston A10 can vary significantly based on the cancer type and the

individual patient. Clinical trials often employ a dose escalation strategy to reach a maximum

tolerated dose.[5][7] Below is a summary of dose ranges from various studies.
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Data Presentation: Antineoplaston A10 & AS2-1
Dosing Schedules from Clinical Studies
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Cancer Type
Antineoplasto
n(s)

Administration
Route

Dosage Range
Study
Reference

Recurrent

Diffuse Intrinsic

Brain Stem

Glioma

A10 & AS2-1 Intravenous

Average A10:

11.3 g/kg/day;

Average AS2-1:

0.4 g/kg/day

[10]

High-Grade,

Recurrent, and

Progressive

Brainstem

Glioma

A10 & AS2-1 Intravenous

Average A10:

9.22 g/kg/day;

Average AS2-1:

0.31 g/kg/day

[11]

Low-Grade

Astrocytomas

(Pediatric)

A10 & AS2-1 Intravenous

Median A10:

7.71 g/kg/day;

Median AS2-1:

0.26 g/kg/day

[12]

Primitive

Neuroectodermal

Tumors (PNETs)

(Pediatric)

A10 & AS2-1 Intravenous

Average A10:

10.3 g/kg/day;

Average AS2-1:

0.38 g/kg/day

[13][14]

Colon Cancer A10 & AS2-1 Oral

Gradually

escalating doses

6-7 times a day

[7]

Primary Liver

Cancer
A10 Arterial Infusion

Gradually

increasing doses

daily

[9]

Ovarian Cancer

(Stage III or IV)
A10 & AS2-1 Intravenous

Gradually

escalating doses

until maximum

tolerated dose is

reached

[5]

Various

Advanced

Cancers

A10 Intravenous Highest dose

range: 70.0 to

2,210.5 mg/kg/24

[6]
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h; Typical dose

range: 206.9 to

387 mg/kg/24 h

Q4: What are the potential side effects and toxicities associated with Antineoplaston A10
treatment?

Reported side effects from Antineoplaston therapy range from mild to severe. It is crucial to

monitor patients closely during treatment.

Mild to Moderate Side Effects:

Fatigue and drowsiness[4]

Headache and dizziness[4][15]

Nausea and vomiting[15]

Changes in appetite[4]

Skin rash[15]

Fever and chills[15]

Anemia[4]

Gas[15]

Serious Adverse Events:

Serious neurologic toxicity, including sleepiness, confusion, and seizures.[2][16]

High blood pressure[4]

Irregular heartbeat[4]

Abnormal blood calcium levels[4]
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Hypernatremia (high sodium levels)[10]

Agranulocytosis (low white blood cell count)[10]

Experimental Protocols
Protocol 1: General Intravenous Administration of Antineoplaston A10 and AS2-1

This protocol is a generalized procedure based on descriptions from various Phase II clinical

trials.[5][10][17]

Patient Screening: Ensure patients meet eligibility criteria, including adequate organ function

(hepatic, renal).[5]

Dose Calculation: Calculate the initial dose based on the patient's body weight (g/kg/day).

Dose Escalation: Begin with a lower dose and gradually increase it over several days to

weeks to reach the target or maximum tolerated dose. Doses are typically divided and

administered every 4 to 6 hours.[5][17]

Administration: Administer Antineoplaston A10 as an intravenous infusion, immediately

followed by the infusion of Antineoplaston AS2-1.[5][17]

Monitoring: Closely monitor the patient for any adverse reactions. Regular blood tests should

be conducted to check for hematological, renal, and hepatic toxicities.

Tumor Assessment: Evaluate tumor response using imaging techniques such as MRI or CT

scans at regular intervals (e.g., every 8 weeks for the first two years).[5]

Treatment Duration: Continue treatment for a specified period (e.g., at least 12 months) or

until disease progression or unacceptable toxicity occurs.[5]
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Caption: Proposed inhibitory effect of Antineoplaston A10 on key cancer signaling pathways.
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Caption: Generalized experimental workflow for Antineoplaston A10 research.
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Caption: Logical relationship between Antineoplaston A10 dosage, efficacy, and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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